Chlorhydrate de mésulergine

Vue d'ensemble

Description

Le chlorhydrate de mésulergine est un composé appartenant au groupe des ergolines, connu pour ses interactions avec les récepteurs de la sérotonine et de la dopamine. Il a été initialement étudié pour ses applications thérapeutiques potentielles dans le traitement de pathologies telles que la maladie de Parkinson et l'hyperprolactinémie. Il n'a jamais été commercialisé en raison d'anomalies histologiques indésirables observées lors d'essais cliniques .

Applications De Recherche Scientifique

Mesulergine hydrochloride has been extensively studied for its interactions with serotonin and dopamine receptors. Its primary applications in scientific research include:

Pharmacological Studies: It is used to study the pharmacological effects of serotonin and dopamine receptor modulation.

Neurochemical Research: Researchers use it to investigate the role of serotonin and dopamine receptors in various neurological conditions.

Drug Development: Although not marketed, mesulergine hydrochloride serves as a reference compound in the development of new drugs targeting serotonin and dopamine receptors.

Mécanisme D'action

Target of Action

Mesulergine hydrochloride is a drug that primarily targets serotonin and dopamine receptors . Specifically, it is an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors , and an antagonist of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors . It also has affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A receptors .

Mode of Action

As an agonist, mesulergine hydrochloride activates dopamine D2-like receptors and serotonin 5-HT6 receptors , leading to an increase in the neurotransmission of dopamine and serotonin . As an antagonist, it blocks the action of serotonin on 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors , thereby inhibiting the effects of serotonin .

Biochemical Pathways

Given its interaction with dopamine and serotonin receptors, it is likely to influence thedopaminergic and serotonergic pathways . These pathways play crucial roles in various physiological functions, including mood regulation, reward, sleep, and cognition.

Result of Action

The activation of dopamine D2-like receptors and serotonin 5-HT6 receptors, and the inhibition of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors by mesulergine hydrochloride can result in a variety of molecular and cellular effects. For instance, it has been shown to display antiprolactin and antiparkinsonian effects in vivo .

Analyse Biochimique

Biochemical Properties

Mesulergine hydrochloride interacts with various enzymes, proteins, and other biomolecules. Specifically, it is an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors . It also has affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A receptors . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Mesulergine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by acting on serotonin and dopamine receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Mesulergine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors, and an antagonist of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors .

Dosage Effects in Animal Models

In animal models, the effects of Mesulergine hydrochloride vary with different dosages . In a study involving posthypoxic rats, it was found that all doses of Mesulergine hydrochloride and the three highest doses inhibited myoclonus effectively .

Metabolic Pathways

Given its interactions with various serotonin and dopamine receptors, it’s likely involved in pathways related to these neurotransmitters .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de mésulergine implique plusieurs étapes. L'une des étapes clés inclut la réaction d'un composé précurseur avec du nitrite de sodium et de l'acide chlorhydrique pour produire un intermédiaire azide. Cet intermédiaire subit une dégradation de Curtius, suivie d'une hydrolyse pour produire la 1,6-diméthyl-8(alpha)-aminoergoline. Enfin, ce composé est traité avec du chlorure de N,N-diméthylsulfamoyle et de la 2,6-lutidine dans du chlorure de méthylène pour produire la mésulergine .

Méthodes de production industrielle :

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de mésulergine peut subir diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle ergoline, conduisant à la formation de différents dérivés.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines.

4. Applications de la recherche scientifique

Le this compound a été largement étudié pour ses interactions avec les récepteurs de la sérotonine et de la dopamine. Ses principales applications en recherche scientifique comprennent :

Études pharmacologiques : Il est utilisé pour étudier les effets pharmacologiques de la modulation des récepteurs de la sérotonine et de la dopamine.

Recherche neurochimique : Les chercheurs l'utilisent pour étudier le rôle des récepteurs de la sérotonine et de la dopamine dans diverses pathologies neurologiques.

Développement de médicaments : Bien qu'il ne soit pas commercialisé, le this compound sert de composé de référence dans le développement de nouveaux médicaments ciblant les récepteurs de la sérotonine et de la dopamine.

5. Mécanisme d'action

Le this compound agit sur plusieurs récepteurs de la sérotonine et de la dopamine. Il est un agoniste des récepteurs de type dopamine D2 et des récepteurs de la sérotonine 5-HT6, et un antagoniste des récepteurs de la sérotonine 5-HT2A, 5-HT2B, 5-HT2C et 5-HT7. Il a également une affinité pour les récepteurs 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F et 5-HT5A. Les effets du composé sont médiés par ces interactions réceptorielles, influençant la libération de neurotransmetteurs et l'activité des récepteurs .

Composés similaires :

Bromocriptine : Un autre dérivé de l'ergoline avec une activité agoniste de la dopamine, utilisé pour traiter la maladie de Parkinson et l'hyperprolactinémie.

Pergolide : Un dérivé de l'ergoline avec des propriétés pharmacologiques similaires, également utilisé dans le traitement de la maladie de Parkinson.

Cabergoline : Un agoniste de la dopamine utilisé pour traiter l'hyperprolactinémie, avec une demi-vie plus longue que la mésulergine.

Unicité : L'unicité du this compound réside dans son profil de récepteur spécifique, en particulier sa double activité d'agoniste de la dopamine et d'antagoniste de la sérotonine. Cette double activité en fait un outil précieux en recherche neurochimique, malgré son absence d'utilisation clinique .

Comparaison Avec Des Composés Similaires

Bromocriptine: Another ergoline derivative with dopamine agonist activity, used to treat Parkinson’s disease and hyperprolactinemia.

Pergolide: An ergoline derivative with similar pharmacological properties, also used in the treatment of Parkinson’s disease.

Cabergoline: A dopamine agonist used to treat hyperprolactinemia, with a longer half-life compared to mesulergine.

Uniqueness: Mesulergine hydrochloride’s uniqueness lies in its specific receptor profile, particularly its dual activity as a dopamine agonist and serotonin antagonist. This dual activity makes it a valuable tool in neurochemical research, despite its lack of clinical use .

Propriétés

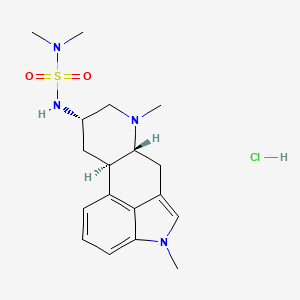

IUPAC Name |

(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANSYUJEPWNHIM-IVMONYBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64795-35-3 (Parent) | |

| Record name | Mesulergine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40223115 | |

| Record name | Mesulergine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72786-12-0 | |

| Record name | Sulfamide, N′-[(8α)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72786-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesulergine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulergine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.